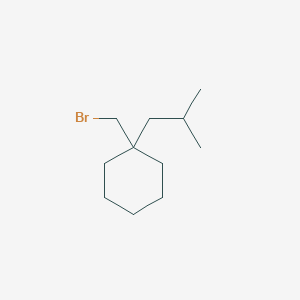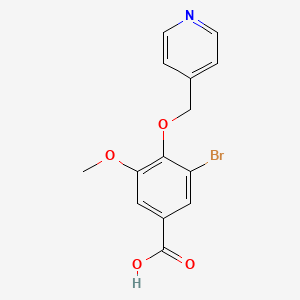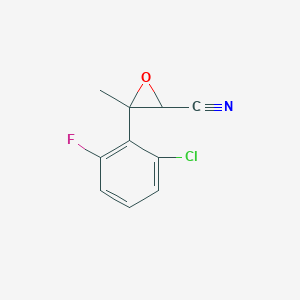![molecular formula C15H25NO3S2Si B13150711 [4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate CAS No. 258352-22-6](/img/structure/B13150711.png)
[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate is a chemical compound that features a benzyl group substituted with a trimethoxysilyl group and a diethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various substituted benzyl derivatives.
Scientific Research Applications
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of 4-(Trimethoxysilyl)benzyl diethylcarbamodithioate involves its ability to interact with various molecular targets through its functional groups. The trimethoxysilyl group can form strong covalent bonds with silicon-containing substrates, while the diethylcarbamodithioate group can interact with metal ions and other electrophiles. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzyl diethylcarbamodithioate: Lacks the trimethoxysilyl group but shares the diethylcarbamodithioate functionality.
4-(Trimethoxysilyl)benzyl chloride: Contains the trimethoxysilyl group but lacks the diethylcarbamodithioate functionality.
Uniqueness
4-(Trimethoxysilyl)benzyl diethylcarbamodithioate is unique due to the presence of both the trimethoxysilyl and diethylcarbamodithioate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
258352-22-6 |
|---|---|
Molecular Formula |
C15H25NO3S2Si |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
(4-trimethoxysilylphenyl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H25NO3S2Si/c1-6-16(7-2)15(20)21-12-13-8-10-14(11-9-13)22(17-3,18-4)19-5/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
VLMJAIFGXGNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)






